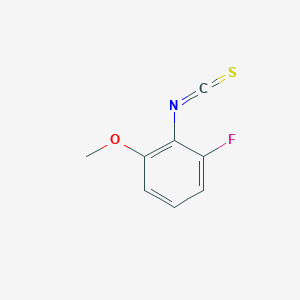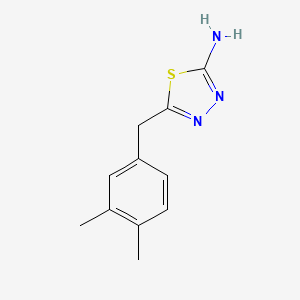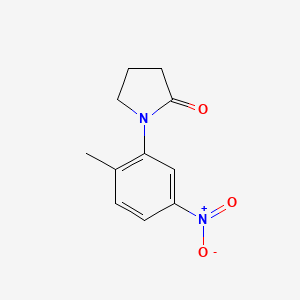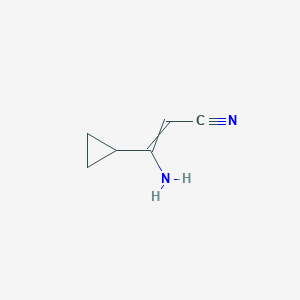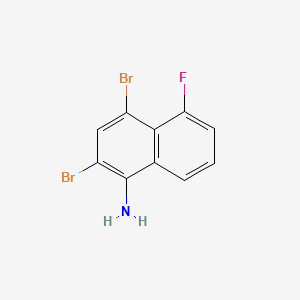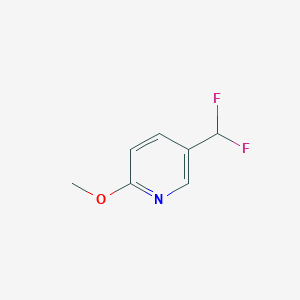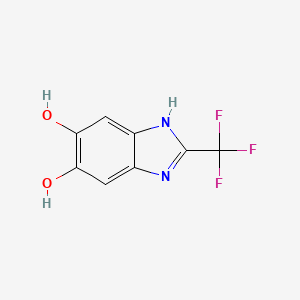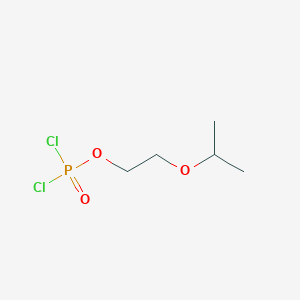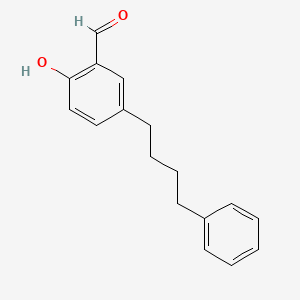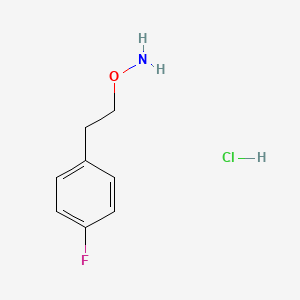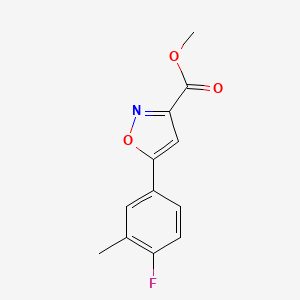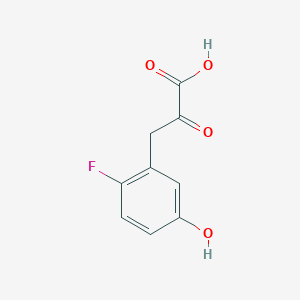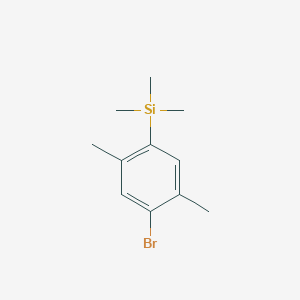
(4-Bromo-2,5-dimethylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrSi. It is commonly used in organic synthesis due to its unique reactivity and stability. The compound features a bromine atom and two methyl groups attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This structure imparts specific chemical properties that make it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,5-dimethylphenylmagnesium bromide with trimethylchlorosilane. This reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process requires careful control of reaction conditions, including temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken to avoid over-oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring.
科学的研究の応用
Chemistry
In chemistry, (4-Bromo-2,5-dimethylphenyl)trimethylsilane is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for use in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be used in the development of pharmaceuticals and biologically active compounds. The compound’s ability to undergo selective reactions makes it valuable in medicinal chemistry for the synthesis of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, highlights its importance in various industrial applications.
作用機序
The mechanism by which (4-Bromo-2,5-dimethylphenyl)trimethylsilane exerts its effects is primarily through its reactivity in chemical reactions. The bromine atom and trimethylsilyl group provide sites for nucleophilic attack and coupling reactions, respectively. The molecular targets and pathways involved depend on the specific reaction and application, with the compound often serving as an intermediate or reagent in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of methyl groups.
(4-Iodophenylethynyl)trimethylsilane: Contains an iodine atom instead of bromine.
(4-Bromo-2,5-dimethylaniline): Similar phenyl ring substitution but with an amino group instead of a trimethylsilyl group.
Uniqueness
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is unique due to its combination of a bromine atom and trimethylsilyl group, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules through selective reactions.
特性
分子式 |
C11H17BrSi |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
(4-bromo-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17BrSi/c1-8-7-11(13(3,4)5)9(2)6-10(8)12/h6-7H,1-5H3 |
InChIキー |
NZWDLFCJGYCHRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


